5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. Isoquinolines are bicyclic compounds that contain a fused benzene and pyridine ring, and their derivatives often exhibit pharmacological properties. This specific compound incorporates a fluorine atom at the 5-position and a methyl group at the 3-position of the isoquinoline structure, which may influence its biological activity and receptor interactions.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its derivatives and related compounds have been explored in numerous studies for their therapeutic potential, particularly in neurology and oncology.
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is classified as a heterocyclic organic compound. It is categorized under the broader class of isoquinolines, which are known for their structural complexity and varied reactivity. The presence of the fluorine atom enhances its lipophilicity and may improve its binding affinity to biological targets.
Several synthetic routes have been developed to produce 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one. Common methods include:
The synthesis typically involves multiple steps including protection-deprotection strategies, use of catalysts, and careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity. For example, a common approach might involve starting from an appropriate substituted aniline or phenol derivative, followed by a series of reactions including alkylation and cyclization.
The molecular structure of 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can be represented as follows:
This indicates that the compound consists of ten carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.
Key structural data includes:
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one can participate in various chemical reactions due to its functional groups:
In synthetic applications, controlling reaction conditions such as temperature and solvent can significantly influence reaction pathways and yields. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The mechanism of action for 5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one is largely dependent on its interaction with biological targets such as receptors or enzymes.
Studies have shown that modifications at specific positions on the isoquinoline scaffold can lead to significant changes in pharmacological profiles, making this compound a candidate for further exploration in drug development.
5-Fluoro-3-methyl-1,2-dihydroisoquinolin-1-one has potential applications in several fields:
The dihydroisoquinoline scaffold represents a privileged structure in medicinal chemistry, with roots tracing back to naturally occurring alkaloids like papaverine and morphine derivatives. These tetracyclic nitrogen-containing heterocycles provide a rigid framework amenable to structural diversification while maintaining optimal three-dimensional positioning of pharmacophoric elements. Early synthetic efforts focused on derivatives like praziquantel (containing a hexahydroisoquinolinone core), which revolutionized antiparasitic therapy through its flatworm-paralyzing activity mediated via calcium channel disruption [5]. Modern drug discovery has exploited this scaffold’s versatility across therapeutic areas:
Table 1: Therapeutic Applications of Dihydroisoquinoline Derivatives
Therapeutic Area | Representative Compound | Biological Target | Key Activity |
---|---|---|---|
Oncology | 5,8-Dichloro-dihydroisoquinolinone | Tankyrase/Wnt pathway | Antiproliferative in CRC cells [1] |
Antiparasitic | Praziquantel | Schistosome calcium channels | Paralysis of flatworms [5] |
Epigenetics | WDR5 inhibitor (Compound 1) | WIN site of WDR5 | MLL1 complex disruption [7] |
Neuroinflammation | FPR2 agonist MR39 | Formyl peptide receptor 2 | Resolution of inflammation [9] |
The synthetic evolution of this scaffold accelerated with methodologies like Pomeranz-Fritsch cyclization and directed ortho-lithiation. For instance, Schlosser’s lithiation protocol enabled efficient access to 8-methoxy-3,4-dihydroisoquinoline, while modified lithiation of N-pivaloyl-3-fluorophenethylamine at −78°C provided 8-fluoro-3,4-dihydroisoquinoline—a precursor for neuroactive 1,2,3,4-tetrahydroisoquinolines [4]. These advances facilitated systematic SAR exploration, positioning 5-fluoro-3-methyl-1,2-dihydroisoquinolin-1-one as a strategic hybrid incorporating fluorine and methyl pharmacomodulations.
Fluorine incorporation has become a cornerstone in optimizing bioactive molecules, with ~30% of FDA-approved drugs containing fluorine. In dihydroisoquinolinones, fluorine’s impact manifests through three primary mechanisms:
Table 2: Impact of Fluorination on Dihydroisoquinolinone Derivatives
Compound | Fluorine Position | Key Property Change | Structural Basis |
---|---|---|---|
S1PR2 ligand 28e | meta-Aryloxybenzene | IC₅₀: 14.6 ± 1.5 nM (Δ15x vs H-analog) | Dipole interaction with Ser₁₀₃ [2] |
FPR2 agonist (S)-11l | Phenylcyclopropylmethyl | Brain AUC: 12,300 ng·h/g (40% ↑ vs non-F) | Blocked CYP3A4-mediated oxidation [9] |
8-Fluoro-DHIQ | C8 aromatic | Log P: 1.85 (vs 1.72 for 8-H) | Enhanced passive diffusion [4] |
Fluorine’s steric mimicry of oxygen also enables bioisosteric replacement of carbonyls or hydroxyls. In fluorescent 5-hydroxy-1,2-dihydroisoquinolin-1-ones, fluorination at C6/C7 red-shifted emission maxima by 25–40 nm while retaining large Stokes shifts (>6000 cm⁻¹)—valuable for molecular probe design [8].
Methyl substitution at C3 of dihydroisoquinolin-1-ones induces conformational and steric effects that profoundly influence target engagement and pharmacokinetics:
Table 3: Biological Impact of Methyl Substitution in Dihydroisoquinolinones
Biological System | Methyl Effect | Magnitude of Change |
---|---|---|
WDR5 binding affinity | Enhanced π-stacking with His₂₇₀ | Kᵢ: 44 pM (vs 8.6 nM for 3-H) [7] |
Microsomal stability (rat) | Blocked CYP2D6 oxidation at C3 | t₁/₂: >120 min (vs 48 min) [9] |
Caco-2 permeability | Reduced polar surface area (PSA: 45 Ų vs 52 Ų) | Papp: 92% (vs 78%) [9] |
The synergy between 5-fluoro and 3-methyl substitutions creates a multidimensional optimization: Fluorine amplifies target affinity and electronic effects, while methyl enhances metabolic stability and conformational control. This is exemplified in tankyrase inhibitors like XAV939, where fluorine and methyl groups cooperatively stabilize the adenine-binding pocket via hydrophobic collapse and C–F···H–N hydrogen bonds [6]. Molecular dynamics simulations confirm that 3-methyl-5-fluoro-1,2-dihydroisoquinolin-1-one adopts a binding pose with 1.2 Å deeper penetration into TNKS’s nicotinamide site than non-substituted analogs—validating the strategic value of this pharmacophore [6].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1